
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-
Overview
Description
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy- is a useful research compound. Its molecular formula is C12H11F2N3O3 and its molecular weight is 283.23 g/mol. The purity is usually 95%.
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Biological Activity
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy- (CAS No. 351368-44-0) is a heterocyclic compound belonging to the quinazoline family. Its molecular formula is C12H11F2N3O2, with a molecular weight of 267.23 g/mol. This compound has garnered attention due to its significant biological activities, particularly as an antibacterial and potential anticancer agent.
Structural Characteristics
The compound features a quinazoline-2,4-dione core with specific substitutions that enhance its pharmacological potential:
- Cyclopropyl group at the 1-position
- Difluoro groups at the 6 and 7-positions
- Methoxy group at the 8-position
These modifications contribute to its unique chemical properties and biological activities.
Antibacterial Activity
Research indicates that derivatives of quinazoline-2,4(1H,3H)-diones exhibit notable antibacterial properties. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria.
A study demonstrated that certain derivatives showed moderate to significant activity against various Gram-positive and Gram-negative bacterial strains. For instance:
Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 13 | 9 (Staphylococcus aureus) | 65 mg/mL |
Compound 15 | 10–12 (Various strains) | 75–80 mg/mL |
These compounds were compared with standard antibiotics like ampicillin and vancomycin, showing comparable or superior efficacy against specific bacterial strains .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. A study reported that several derivatives significantly inhibited the growth of human tumor cell lines. Notably:
Compound | Average logGI50 | Activity |
---|---|---|
Compound 60 | -6.1 | Antitumor |
Compound 69 | -6.44 | Antitumor |
The structure–activity relationship (SAR) analyses suggested that specific substituents at various positions on the quinazoline ring enhance anticancer activity .
Case Study: Antibacterial Efficacy
In a systematic evaluation of quinazoline derivatives against bacterial strains, compounds were tested using the Agar well diffusion method. Among them, compounds with triazole moieties showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, compound 13 demonstrated an inhibition zone of 15 mm against Escherichia coli, indicating its potential as an effective antibacterial agent .
Case Study: Anticancer Potential
Another study focused on the synthesis of quinazoline derivatives aimed at targeting cancer cell proliferation. The results indicated that certain derivatives could inhibit the proliferation of cancer cells with average logGI50 values indicating strong activity against multiple human tumor lines .
Properties
IUPAC Name |
3-amino-1-cyclopropyl-6,7-difluoro-8-methoxyquinazoline-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3/c1-20-10-8(14)7(13)4-6-9(10)16(5-2-3-5)12(19)17(15)11(6)18/h4-5H,2-3,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGKQOLBCQGWAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1F)F)C(=O)N(C(=O)N2C3CC3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458461 | |
Record name | 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351368-41-7 | |
Record name | 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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